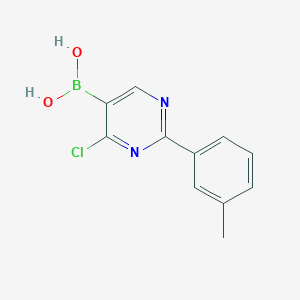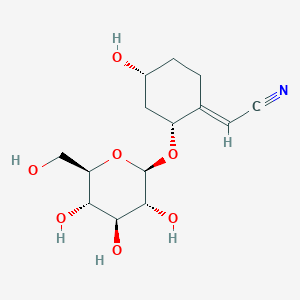
Menisdaurin D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Menisdaurin D is a cyano glucoside compound first isolated in 1978 from the plant Menispermum dauricum, belonging to the Menispermaceae family . It has also been found in several other plant sources. The compound is characterized by its unique stereochemistry, specifically the (Z,4S,6R)-enantiomer of (4,6-dihydroxy-2-cyclohexen-1-ylidene)acetonitrile .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Menisdaurin D can be synthesized through enzymatic hydrolysis of its parent compound, menisdaurin The enzymatic hydrolysis is typically carried out using emulsin, although this method does not always yield the aglycone .
Industrial Production Methods
the compound is generally isolated from natural sources such as Menispermum dauricum and other related plants .
Analyse Chemischer Reaktionen
Types of Reactions
Menisdaurin D undergoes several types of chemical reactions, including:
Oxidation: The free alcohol group in this compound can be oxidized to examine its properties.
Hydrolysis: Acid hydrolysis of this compound yields menisdaurilide, an α,β-unsaturated γ-lactone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents can be used to oxidize the free alcohol group in this compound.
Hydrolysis: Acidic conditions are used for the hydrolysis of this compound to produce menisdaurilide.
Major Products
Menisdaurilide: Formed through acid hydrolysis of this compound.
Menisdaurigenin: Obtained through enzymatic hydrolysis of this compound.
Wissenschaftliche Forschungsanwendungen
Menisdaurin D has several scientific research applications, including:
Chemistry: Used as a reference compound for studying cyano glucosides and their derivatives.
Biology: Investigated for its potential biological activities, including antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in relation to its antiviral activities.
Industry: Utilized in the standardization of herbal formulations and bulk drugs.
Wirkmechanismus
The exact mechanism of action of menisdaurin D is not fully understood. it is known to interact with specific molecular targets and pathways. The compound’s effects are likely mediated through its interaction with enzymes and other proteins involved in its hydrolysis and subsequent reactions .
Vergleich Mit ähnlichen Verbindungen
Menisdaurin D is similar to other cyano glucosides, such as:
Coclauril: Has a similar planar structure but different stereochemistry (E,4R,6S).
Menisdaurilide: An α,β-unsaturated γ-lactone obtained from the hydrolysis of this compound.
Menisdaurins B-E: Cyclohexylideneacetonitrile derivatives isolated from Bruguiera gymnorrhiza.
This compound is unique due to its specific stereochemistry and its ability to form distinct products through hydrolysis and oxidation reactions .
Eigenschaften
Molekularformel |
C14H21NO7 |
|---|---|
Molekulargewicht |
315.32 g/mol |
IUPAC-Name |
(2E)-2-[(2R,4R)-4-hydroxy-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexylidene]acetonitrile |
InChI |
InChI=1S/C14H21NO7/c15-4-3-7-1-2-8(17)5-9(7)21-14-13(20)12(19)11(18)10(6-16)22-14/h3,8-14,16-20H,1-2,5-6H2/b7-3+/t8-,9-,10-,11-,12+,13-,14-/m1/s1 |
InChI-Schlüssel |
XUADVCPTUKSFOK-GEHWVIPASA-N |
Isomerische SMILES |
C1C/C(=C\C#N)/[C@@H](C[C@@H]1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Kanonische SMILES |
C1CC(=CC#N)C(CC1O)OC2C(C(C(C(O2)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Chloro-1-(3,4-dichlorophenyl)-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083205.png)

![2-Cyclopropyl-6-methyl-N-[3-[3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-3-oxetanyl]phenyl]-4-pyrimidinecarboxamide](/img/structure/B14083213.png)
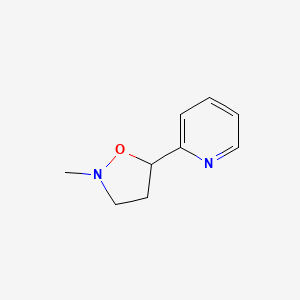
![N'-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B14083231.png)
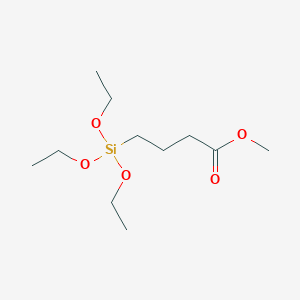

![5-(2-hydroxy-3,4-dimethylphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B14083247.png)
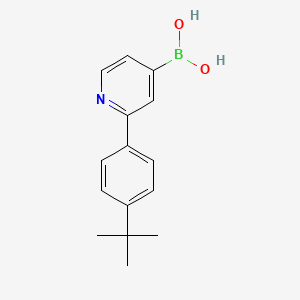
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083263.png)
![[(2S,4R)-4-benzyl-5-oxooxolan-2-yl]methyl methanesulfonate](/img/structure/B14083273.png)
![2,3,5,6-Tetrahydrobenzo[b][1,4,7]trioxonine-9-carboxylic acid](/img/structure/B14083285.png)
